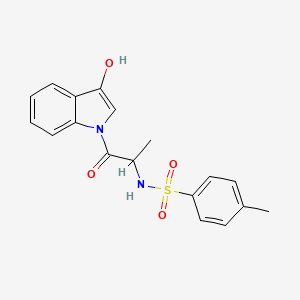
N-(Tosyl-L-alanyl)-3-hydroxyindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Tosyl-L-alanyl)-3-hydroxyindole, also known as TAHI, is a synthetic indole derivative that has been studied for its potential applications in medicinal chemistry and biochemistry. TAHI is a derivative of 3-hydroxyindole, which is an important intermediate in the synthesis of several pharmaceuticals and natural products. TAHI has been used in a variety of laboratory experiments, and its properties have been extensively studied.
Aplicaciones Científicas De Investigación
Analysis of Leukocytes in Urine
“N-(Tosyl-L-alanyl)-3-hydroxyindole” is used as a reagent for analyzing leukocytes, especially in urine . This application is particularly useful in medical diagnostics, where the presence of leukocytes in urine can indicate an infection or other medical condition .
Electrochemical Assay for Active Leukocyte Cells
This compound has been used in an electrochemical assay for determining the presence of active leukocyte cells . This novel application allows for a more precise and reliable determination of leukocyte activity, which can be crucial in diagnosing and monitoring various diseases .
Determining the Activity of Enzymes Released by Active Leukocyte Cells
The compound is used in novel methods and kits for determining the activity of enzymes released by active leukocyte cells, especially leukocyte esterase and human neutrophil elastase, in a patient at risk of developing an infection .
Detection of Urogenital Infections
The presence of an abnormally high number of leukocyte cells in urine is a commonly used indicator of an infectious process. This compound is used in ‘dipstick’ assays for detection of urogenital infections .
Research and Quality Control
“N-(Tosyl-L-alanyl)-3-hydroxyindole” is of particular interest to those engaged in biochemical research or quality control . Its unique properties make it a valuable tool in various research applications .
Development of New Diagnostic Tools
The unique properties of “N-(Tosyl-L-alanyl)-3-hydroxyindole” make it a promising candidate for the development of new diagnostic tools. Its use in electrochemical assays and other diagnostic methods could lead to more accurate and reliable diagnostic tools in the future .
Propiedades
IUPAC Name |
N-[1-(3-hydroxyindol-1-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(23,24)19-13(2)18(22)20-11-17(21)15-5-3-4-6-16(15)20/h3-11,13,19,21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNIGUXPHXNJFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N2C=C(C3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tosyl-L-alanyl)-3-hydroxyindole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

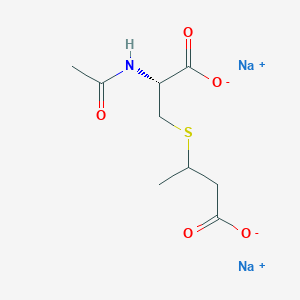
![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
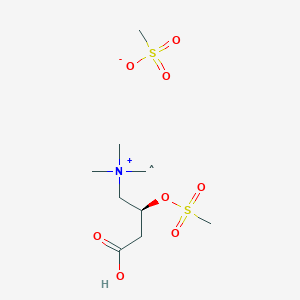
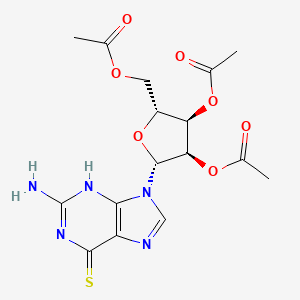
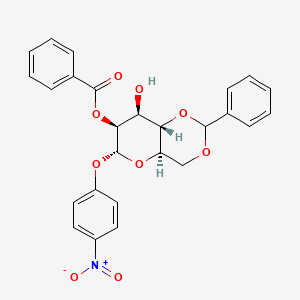
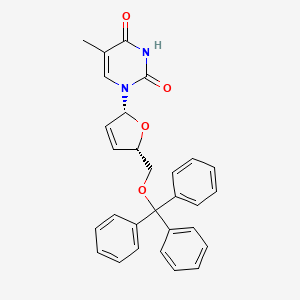
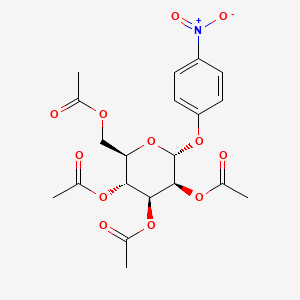
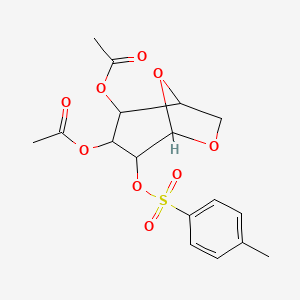
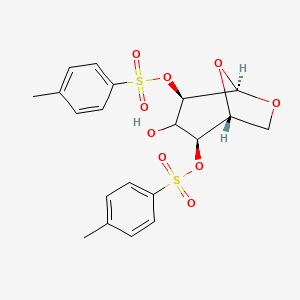
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)
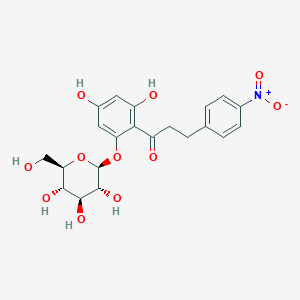
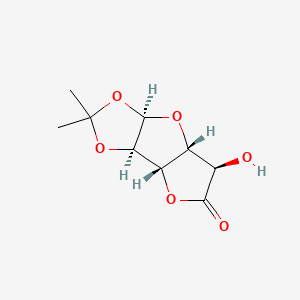
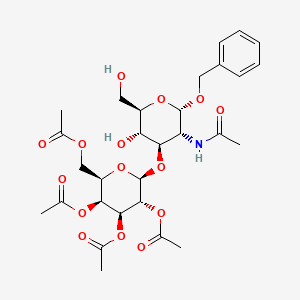
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)